molecular formula C11H11NO2 B142680 4,6-Dimethoxyquinoline CAS No. 141813-05-0

4,6-Dimethoxyquinoline

Cat. No. B142680
M. Wt: 189.21 g/mol
InChI Key: IMAOHWKQKBVJQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dimethoxyquinoline is a chemical compound that belongs to the quinoline family. It has been studied extensively for its potential applications in scientific research.

Scientific Research Applications

4,6-Dimethoxyquinoline has been studied extensively for its potential applications in scientific research. It has been found to have antimicrobial, antioxidant, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

Mechanism Of Action

The mechanism of action of 4,6-Dimethoxyquinoline is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in cellular processes such as DNA replication and repair.

Biochemical And Physiological Effects

Studies have shown that 4,6-Dimethoxyquinoline has a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria, and scavenge free radicals. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using 4,6-Dimethoxyquinoline in lab experiments is its broad range of potential applications. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for the study of 4,6-Dimethoxyquinoline. These include further investigation of its mechanism of action, development of more efficient synthesis methods, and exploration of its potential applications in the treatment of neurological disorders. Additionally, the use of 4,6-Dimethoxyquinoline as a fluorescent probe for the detection of metal ions could be further explored.

Synthesis Methods

The synthesis of 4,6-Dimethoxyquinoline involves a multi-step process that includes the condensation of 2-methoxyaniline with ethyl acetoacetate, followed by cyclization and oxidation. The final product is obtained after purification using column chromatography.

properties

CAS RN

141813-05-0

Product Name

4,6-Dimethoxyquinoline

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

4,6-dimethoxyquinoline

InChI

InChI=1S/C11H11NO2/c1-13-8-3-4-10-9(7-8)11(14-2)5-6-12-10/h3-7H,1-2H3

InChI Key

IMAOHWKQKBVJQN-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1)OC

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)OC

synonyms

4,6-DIMETHOXYQUINOLINE

Origin of Product

United States

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